molecular formula C16H25NO5 B2787709 Methyl 3-(benzyl((S)-2,3-dihydroxypropyl)amino)-4-methoxybutanoate CAS No. 1868104-34-0

Methyl 3-(benzyl((S)-2,3-dihydroxypropyl)amino)-4-methoxybutanoate

Cat. No. B2787709
M. Wt: 311.378
InChI Key: ORBOKECWCXMGMO-LOACHALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(benzyl((S)-2,3-dihydroxypropyl)amino)-4-methoxybutanoate is a synthetic compound with a complex structure. Let’s break it down:



  • Methyl Ester : The compound contains a methyl ester group (methyl 3-).

  • Amino Group : The amino group is attached to a benzyl moiety.

  • Chiral Center : The ((S)-2,3-dihydroxypropyl) group introduces chirality due to the stereocenter.

  • Ether Linkage : The 4-methoxybutanoate portion includes an ether linkage.



Molecular Structure Analysis


  • Functional Groups : The compound contains an ester, an amino group, and a methoxy group.

  • Stereochemistry : The chiral center at the ((S)-2,3-dihydroxypropyl) group influences the overall stereochemistry.

  • Bond Lengths and Angles : Detailed X-ray diffraction studies would provide precise bond lengths and angles.



Chemical Reactions Analysis


  • Hydrolysis : The ester group can undergo hydrolysis under acidic or basic conditions.

  • Reduction : The benzyl group could be reduced to the corresponding alcohol.

  • Amide Formation : The amino group may participate in amide formation reactions.



Physical And Chemical Properties Analysis


  • Solubility : Investigate solubility in various solvents.

  • Melting Point and Boiling Point : Experimental determination is essential.

  • Spectroscopic Data : Obtain NMR, IR, and UV-Vis spectra for characterization.


Safety And Hazards


  • Toxicity : Assess potential toxicity based on structural features.

  • Handling Precautions : Follow standard laboratory safety protocols.


Future Directions


  • Biological Studies : Investigate its interactions with biological targets.

  • Synthetic Optimization : Develop efficient synthetic routes.

  • Pharmacological Applications : Explore potential therapeutic uses.


properties

IUPAC Name

methyl 3-[benzyl-[(2S)-2,3-dihydroxypropyl]amino]-4-methoxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO5/c1-21-12-14(8-16(20)22-2)17(10-15(19)11-18)9-13-6-4-3-5-7-13/h3-7,14-15,18-19H,8-12H2,1-2H3/t14?,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBOKECWCXMGMO-LOACHALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CC(=O)OC)N(CC1=CC=CC=C1)CC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC(CC(=O)OC)N(CC1=CC=CC=C1)C[C@@H](CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(benzyl((S)-2,3-dihydroxypropyl)amino)-4-methoxybutanoate

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